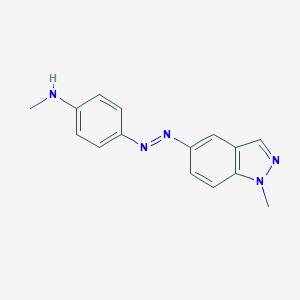
Dspc-8B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with the molecular formula C52H104NO8P
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps, starting with the preparation of the core glycerol backbone. The hydroxyl groups of glycerol are esterified with 8-butyloctadecanoic acid under acidic conditions to form the intermediate compound. This intermediate is then reacted with 2-(trimethylazaniumyl)ethyl phosphate in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: The ester and phosphate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its role in cell membrane structure and function.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- 2,3-Bis(stearoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Uniqueness
What sets 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate apart is its specific fatty acid chain length and branching, which confer unique physical and chemical properties. These properties make it particularly suitable for specialized applications in research and industry.
Propiedades
Número CAS |
114928-03-9 |
|---|---|
Fórmula molecular |
C52H104NO8P |
Peso molecular |
902.4 g/mol |
Nombre IUPAC |
2,3-bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C52H104NO8P/c1-8-12-16-18-20-22-24-30-38-48(36-14-10-3)40-32-26-28-34-42-51(54)58-46-50(47-60-62(56,57)59-45-44-53(5,6)7)61-52(55)43-35-29-27-33-41-49(37-15-11-4)39-31-25-23-21-19-17-13-9-2/h48-50H,8-47H2,1-7H3 |
Clave InChI |
VLVOBXXQNILUKL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CCCC)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(CCCC)CCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCC(CCCC)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(CCCC)CCCCCCCCCC |
Sinónimos |
di-(8-n-butylstearoyl)phosphatidylcholine DSPC-8B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione](/img/structure/B43996.png)













